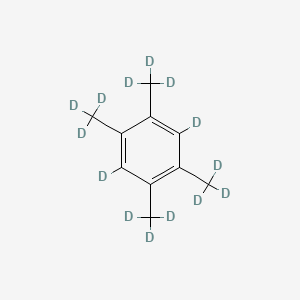

1,2,4,5-Tetramethylbenzene-d14

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4,5-Tetramethylbenzene-d14, also known as Durene, appears as colorless crystals with a camphor-like odor . It is used as a precursor to pyromellitic dianhydride, which is used for manufacturing curing agents, adhesives, and coating materials. It is also used in the manufacture of some raw materials for engineering plastics (polyimides) and as a cross-linking agent for alkyd resins .

Synthesis Analysis

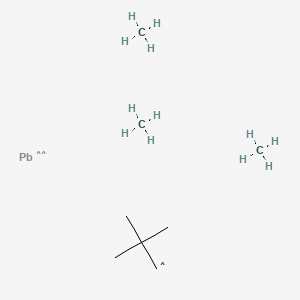

1,2,4,5-Tetramethylbenzene-d14 is synthesized using specific conditions and reagents . The synthesis process involves the use of 5% palladium-platinum on carbon, hydrogen, and water-d2 at 180 degrees Celsius for 24 hours .

Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetramethylbenzene-d14 can be viewed using specific software . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The reaction of 1,2,4,5-Tetramethylbenzene-d14 with OH radicals can occur via substitution, H and CH3 abstraction, and OH addition mechanisms . The dominant channel is H abstraction from the benzene ring, and the subdominant one is OH radical addition to the benzene ring .

Physical And Chemical Properties Analysis

1,2,4,5-Tetramethylbenzene-d14 appears as colorless crystals with a camphor-like odor . More detailed physical and chemical properties can be found in specific databases .

Applications De Recherche Scientifique

Manufacturing Curing Agents

1,2,4,5-Tetramethylbenzene-d14 is a precursor to pyromellitic dianhydride, which is used for manufacturing curing agents . Curing agents are substances that are used to harden or cure materials like resins, coatings, and adhesives.

Adhesives Production

Coating Materials

1,2,4,5-Tetramethylbenzene-d14 is used in the production of coating materials . Coatings are applied to surfaces to protect them, provide aesthetic appeal, or give them specific functional properties.

Engineering Plastics

This compound is used in the manufacture of some raw materials for engineering plastics, specifically polyimides . Engineering plastics are a group of plastic materials that have better mechanical and/or thermal properties than commodity plastics.

Cross-linking Agent for Alkyd Resins

1,2,4,5-Tetramethylbenzene-d14 is used as a cross-linking agent for alkyd resins . Cross-linking agents are used to create connections between large polymer chains, improving the properties of the resulting material.

Stable Isotope Labeling

The compound is available with a high degree of isotopic purity , making it suitable for use in stable isotope labeling. This technique is used in various fields of scientific research to track the passage of atoms through metabolic pathways, study the structure of molecules, and much more.

Mécanisme D'action

Mode of Action

It’s known that it can undergo substitution, abstraction, and addition reactions with oh radicals in the atmosphere and wastewater . The H atoms from the CH3 group and the benzene ring are the most active sites in 1,2,4,5-Tetramethylbenzene .

Biochemical Pathways

It’s known that it can interact with oh radicals, which are involved in various biochemical pathways

Pharmacokinetics

It’s important to note that understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential biological effects .

Result of Action

It’s known that it can interact with oh radicals, which could potentially lead to various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Perdeuterodurene, it’s known that it can interact with OH radicals in the atmosphere and wastewater . This suggests that environmental factors such as the presence of OH radicals and the pH of the environment could potentially influence its action.

Safety and Hazards

1,2,4,5-Tetramethylbenzene-d14 is classified as a flammable solid . It is advised to keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical, ventilating, and lighting equipment. Wear protective gloves, protective clothing, eye protection, and face protection . In case of fire, use CO2, dry chemical, or foam for extinction .

Propriétés

IUPAC Name |

1,4-dideuterio-2,3,5,6-tetrakis(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZJJAZBFDUTD-ZVEBFXSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is perdeuterodurene and why was it used in this study?

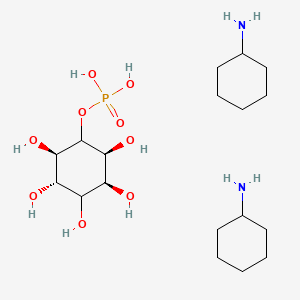

A1: Perdeuterodurene, also known as 1,2,4,5-Tetramethylbenzene-d14, is a deuterated form of durene (1,2,4,5-Tetramethylbenzene). In this study, it served as a host crystal for quinoxaline. This means that small amounts of quinoxaline were incorporated into the crystal structure of perdeuterodurene.

Q2: How does perdeuterodurene influence the EPR measurements of quinoxaline?

A2: Perdeuterodurene plays a crucial role in achieving high-resolution EPR measurements of quinoxaline in its triplet state. The deuterium atoms in perdeuterodurene have a much smaller magnetic moment compared to hydrogen. This significantly reduces the hyperfine coupling between the unpaired electrons in the triplet state of quinoxaline and the surrounding nuclear spins, resulting in narrower and better-resolved EPR spectral lines [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-4-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B579454.png)

![N,N'-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B579456.png)

![Methyl 6,8-Dideoxy-6-{[(4r)-1-Methyl-4-Propyl-L-Prolyl]amino}-1-Thio-D-Glycero-Alpha-D-Galacto-Octopyranosid-7-Ulose](/img/structure/B579460.png)

![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)

![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579472.png)